6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Description
Significance of the Indolo[2,3-b]quinoxaline Scaffold in Medicinal Chemistry and Materials Science
The indolo[2,3-b]quinoxaline scaffold is a versatile pharmacophore with a broad spectrum of biological activities. Its planar nature allows it to intercalate with DNA, a primary mechanism for its observed anticancer and antiviral properties. nih.govresearchgate.net Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, as detailed in the table below.
| Therapeutic Area | Observed Activities of Indolo[2,3-b]quinoxaline Derivatives |
| Oncology | Anticancer, Antitumor jocpr.com |
| Infectious Diseases | Antiviral, Antibacterial jocpr.com |
| Neurology | Anticonvulsant, Antipsychotic-like properties jocpr.com |
Beyond its medicinal applications, the indolo[2,3-b]quinoxaline scaffold has emerged as a promising component in the field of materials science. benthamscience.comresearchgate.net Its inherent electronic properties make it suitable for various applications in organic electronics.
| Application in Materials Science | Function of Indolo[2,3-b]quinoxaline Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | Emitting layers, Electron-transporting layers benthamscience.comresearchgate.net |
| Organic Transistors | Active semiconductor component benthamscience.comresearchgate.net |
| Chemical Sensors | Sensing material benthamscience.com |
| Redox Flow Batteries | Stable anolyte scaffold acs.orgnih.gov |
Rationale for Investigating the Chemical and Biological Properties of 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Modulation of Biological Activity: The benzyl (B1604629) group can influence the compound's steric and electronic properties, potentially enhancing its interaction with biological targets. The methoxy (B1213986) substituent on the phenyl ring can further fine-tune these properties through its electron-donating nature, which may affect binding affinities and metabolic stability.
Synthetic Versatility: The 4-methoxybenzyl (PMB) group is a well-established protecting group in organic synthesis. nih.govresearchgate.netclockss.orgunivie.ac.at Its presence can facilitate the synthesis of more complex derivatives, and its relative stability and specific deprotection conditions allow for selective chemical modifications at other positions of the scaffold.
Physicochemical Properties: The addition of the 4-methoxybenzyl moiety can alter the solubility and lipophilicity of the parent indolo[2,3-b]quinoxaline, which are crucial parameters for both its biological activity and its performance in material applications.
In essence, the study of this compound provides a valuable opportunity to systematically explore structure-activity relationships within this important class of compounds. By understanding the impact of the 4-methoxybenzyl substituent, researchers can gain insights that will guide the design of future indolo[2,3-b]quinoxaline derivatives with tailored biological and material properties.
Structure
3D Structure
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-16-12-10-15(11-13-16)14-25-20-9-5-2-6-17(20)21-22(25)24-19-8-4-3-7-18(19)23-21/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVHCMRBKKNTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 6 4 Methoxybenzyl 6h Indolo 2,3 B Quinoxaline
Pioneering Synthetic Routes to the Indolo[2,3-b]quinoxaline Core
The construction of the foundational indolo[2,3-b]quinoxaline structure can be achieved through several synthetic pathways, ranging from classical condensation reactions to modern palladium-catalyzed couplings.
Condensation Reactions of Isatin (B1672199) Derivatives with Diamines
The most traditional and widely employed method for synthesizing the indolo[2,3-b]quinoxaline core is the condensation reaction between an isatin derivative and an o-phenylenediamine (B120857). researchgate.netbenthamscience.comrsc.org This reaction is typically catalyzed by a Brønsted acid, such as acetic, formic, or hydrochloric acid. researchgate.netsapub.org The reaction proceeds through the formation of an intermediate adduct between the amino groups of the o-phenylenediamine and the β-carbonyl group of the isatin, which then undergoes cyclization and dehydration to form the final product. scispace.comoup.com
The choice of solvent can significantly influence the outcome of the reaction. In acidic solvents, the reaction cleanly yields the desired indolo[2,3-b]quinoxaline. scispace.comoup.com However, in neutral or basic organic solvents, a mixture of products, including an anil and a spiro compound, may be formed. scispace.comoup.com These byproducts can be converted to the target indolo[2,3-b]quinoxaline by heating or by treatment with acid. scispace.comoup.com To enhance the efficiency and environmental friendliness of this method, researchers have explored the use of various catalysts and reaction conditions, such as copper-doped CdS nanoparticles under microwave irradiation and ultrasound irradiation in water. scispace.comnih.gov
Table 1: Examples of Condensation Reactions for Indolo[2,3-b]quinoxaline Synthesis
| Isatin Derivative | Diamine | Catalyst/Solvent | Product | Reference |
| Isatin | o-phenylenediamine | Acetic Acid | 6H-indolo[2,3-b]quinoxaline | rsc.org |
| 1-alkyl-indoline-2,3-diones | o-phenylenediamine | Refluxing xylene | 6-alkyl-6(H)-indolo[2,3-b]quinoxalines | imist.ma |
| Isatin derivatives | 1,2-diaminocyclohexane | Acetic acid/Methanol | 1,2,3,4-tetrahydro-indolo[2,3-b]quinoxalines | imist.ma |
| Isatin | 4-methyl-o-phenylenediamine | Water | 2-methyl-6H-indolo[2,3-b]quinoxaline | jgpt.co.in |
Palladium-Catalyzed Coupling Approaches
Modern synthetic organic chemistry has introduced more sophisticated methods for constructing the indolo[2,3-b]quinoxaline skeleton, with palladium-catalyzed cross-coupling reactions being a prominent example. rsc.orgrsc.orgbohrium.com These methods offer a versatile and efficient route to a variety of substituted indolo[2,3-b]quinoxaline derivatives.
One such approach involves a one-pot synthesis from 2,3-dibromoquinoxaline (B1596595) using a palladium-catalyzed two-fold C-N coupling and C-H activation reaction. rsc.orgrsc.org While this method can produce good yields, its substrate scope may be limited. rsc.orgrsc.org A more flexible two-step approach has also been developed, which begins with a palladium-catalyzed Suzuki coupling reaction, followed by an annulation step involving a palladium-catalyzed two-fold C-N coupling with either aromatic or aliphatic amines. rsc.orgrsc.orgnih.gov Another advanced strategy utilizes a sequence of Buchwald-Hartwig cross-coupling followed by an intramolecular oxidative cyclodehydrogenation. researchgate.net
Other Advanced Synthetic Strategies
Beyond classical condensation and palladium-catalyzed reactions, other innovative strategies have been developed for the synthesis of the indolo[2,3-b]quinoxaline core. These methods often aim to improve reaction efficiency, reduce environmental impact, and allow for the creation of more complex derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. sapub.org For instance, the condensation of o-phenylenediamine with α-dicarbonyl derivatives in ethanol (B145695) under microwave irradiation provides a rapid and efficient route to quinoxalines. sapub.org Another approach involves the cyclization of carbodiimide (B86325) compounds through the rearrangement of nitrenes, which has been reported to give indolo[2,3-b]quinoxalines in good yields. rsc.org The use of ultrasound irradiation in water has also been demonstrated as a catalyst-free and environmentally benign method for the synthesis of fused quinoxaline (B1680401) derivatives. nih.gov
Targeted Synthesis of 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline
The synthesis of the specific derivative, this compound, involves the initial formation of the 6H-indolo[2,3-b]quinoxaline core, followed by the introduction of the 4-methoxybenzyl group at the N-6 position.
Key Reagents and Reaction Conditions for Specific N-Alkylation/Arylation
The introduction of a substituent at the N-6 position of the indolo[2,3-b]quinoxaline core is typically achieved through an N-alkylation or N-arylation reaction. imist.ma In the case of this compound, this involves the reaction of the parent 6H-indolo[2,3-b]quinoxaline with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride or bromide.
The reaction is generally carried out in the presence of a base to deprotonate the nitrogen at the 6-position, thereby generating a nucleophilic anion that can attack the electrophilic carbon of the benzyl (B1604629) halide. google.com Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or potassium carbonate (K2CO3) in a polar aprotic solvent such as acetone. nih.gov The choice of base and solvent is crucial for achieving a successful reaction and can influence the reaction time and yield.
Table 2: General Conditions for N-Alkylation of Indolo[2,3-b]quinoxaline
| Substrate | Alkylating/Arylating Agent | Base | Solvent | General Product | Reference |
| 6H-indolo[2,3-b]quinoxaline | 4-methoxybenzyl halide | NaH or K2CO3 | DMF or Acetone | This compound | nih.gov |
| 6H-indolo[2,3-b]quinoxaline | Chloroacetyl chloride | Triethylamine | - | 1-(indolo[2,3-b]quinoxalin-6-yl)-2-chloroethanone | jgpt.co.in |
| Isatin | Dibromoethane | K2CO3 | DMF | 1-(2-Bromoethyl)-indole-2,3-dione | nih.gov |
Optimization Strategies for Yield and Purity
Optimizing the yield and purity of this compound requires careful consideration of several factors. In the initial condensation step to form the indolo[2,3-b]quinoxaline core, the use of an acidic catalyst and an appropriate solvent is critical to minimize the formation of byproducts. scispace.comoup.com Purification of the core structure before proceeding to the N-alkylation step is also essential.
For the N-alkylation reaction, the choice of base and the reaction temperature can significantly impact the outcome. A strong base like sodium hydride will effectively deprotonate the indole (B1671886) nitrogen, driving the reaction forward. However, it is important to control the temperature to prevent side reactions. The stoichiometry of the reactants should also be carefully controlled to ensure complete conversion of the starting material and to minimize the amount of unreacted alkylating agent, which can complicate purification.
Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is determined by the solubility of the product and impurities. For column chromatography, a suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) are selected to achieve optimal separation.
Strategies for Structural Modification and Analog Synthesis
The this compound scaffold serves as a versatile template for the development of new chemical entities with diverse applications. researchgate.net Strategies for its structural modification are primarily focused on two key areas: altering the side chain at the N-6 position of the indole ring and derivatizing the core heterocyclic system. These modifications allow for a systematic exploration of structure-property relationships, enabling the fine-tuning of the molecule's characteristics for specific purposes, such as enhancing biological activity or improving electrochemical properties. nih.govresearchgate.netacs.org
Exploration of Substituent Effects on the Methoxybenzyl Moiety and Other Side Chains
A common strategy involves replacing or altering the 4-methoxybenzyl group to probe the effects of different aralkyl substituents. For instance, studies have synthesized a series of 6-aralkyl-6H-indolo[2,3-b]quinoxalines where the 4-methoxy group is replaced with other functionalities, such as a methyl group (to give 6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline) or a halogen like fluorine (to yield 6-(4-fluorobenzyl) analogs). researchgate.netsrce.hr These substitutions systematically alter the electron-donating or withdrawing nature of the benzyl ring, which can impact interactions with biological targets or influence the molecule's electrochemical potential.
Beyond simple substitutions on the benzyl ring, a wide range of other side chains have been attached to the N-6 nitrogen. These include:
Alkyl chains with functional groups: The introduction of side chains like 2-methoxyethyl or 2-dimethylaminoethyl has been explored. nih.govacs.orgchalmers.se The latter, in particular, introduces a basic amino group, which can be protonated at physiological pH, altering the molecule's solubility and its ability to form ionic interactions. The compound 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline, known as B-220, is a notable example that has been studied for its antiviral properties. researchgate.netchalmers.se
Propane hydrazide chains: The indolo[2,3-b]quinoxaline nucleus has been functionalized with a 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide side chain, which serves as a versatile intermediate for the synthesis of further heterocyclic derivatives, such as 1,3,4-thiadiazoles and 1,2,4-triazoles. benthamdirect.comnih.gov
Simple alkyl groups: Methylation of the N-6 position using reagents like iodomethane (B122720) is a straightforward modification used to create analogs. nih.govacs.org
The table below summarizes various N-6 side chains that have been synthesized to explore substituent effects.
| Compound Series | N-6 Side Chain | Purpose of Modification |
| 5h | 2-methoxyethyl | Enhance solubility and stability for battery applications. nih.govacs.org |
| 5l, 5m | 4-methylbenzyl, 4-fluorobenzyl | Investigate electronic effects on anticancer activity. researchgate.netsrce.hr |
| B-220 (3a) | 2-dimethylaminoethyl | Introduce a basic side chain to study antiviral activity and DNA interaction. researchgate.netchalmers.se |
| 2 | 3-propane hydrazide | Create a key intermediate for further heterocyclic synthesis. benthamdirect.comnih.gov |
Derivatization at the Indolo[2,3-b]quinoxaline Core
In addition to modifying the N-6 side chain, the core indolo[2,3-b]quinoxaline ring system itself is a key target for derivatization. researchgate.net Introducing substituents onto the aromatic rings of the core structure can profoundly influence the molecule's electronic properties, planarity, and potential for intermolecular interactions.
A common approach is the substitution on the indole portion of the scaffold, particularly at the 9-position. researchgate.netsrce.hr By starting with appropriately substituted isatins, researchers have prepared analogs bearing halogen atoms such as fluorine, chlorine, or bromine at this position. For example, compounds like 9-bromo-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline and 9-chloro-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline have been synthesized to evaluate the impact of electron-withdrawing groups on the core's biological activity. researchgate.net
Derivatization is not limited to the indole ring. Modifications on the quinoxaline portion have also been explored. For instance, to improve solubility and prevent aggregation in materials science applications, bulky groups like tert-butyl have been introduced at the 2- and 3-positions of the quinoxaline ring system. nih.govacs.org This strategy led to the development of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, which demonstrated high solubility in organic solvents. nih.govacs.org
Modern synthetic methods, such as the Buchwald-Hartwig cross-coupling reaction, have provided new avenues for core derivatization, enabling the construction of the indolo[2,3-b]quinoxaline system from substituted precursors. researchgate.netnih.gov The synthesis of N-glycosides of 6H-indolo[2,3-b]quinoxalines represents another strategy, where a sugar moiety is attached to the indole nitrogen, demonstrating the core's versatility for creating hybrid molecules. rsc.org
The following table highlights representative examples of derivatization at the indolo[2,3-b]quinoxaline core.
| Compound Series | Core Substitution | Purpose of Derivatization |
| 5i, 5j | 9-Bromo, 9-Chloro | Study the effect of electron-withdrawing groups on anticancer activity. researchgate.net |
| 5h | 2- and 3-tert-butyl | Increase solubility and stability for redox flow battery applications. nih.govacs.org |
| N/A | N-glycosides | Create hybrid molecules with potential biological activity. rsc.org |
| IDQ-5 | 7-carboxamide | Explore structural variations for cytotoxic activity. researchgate.net |
These dual strategies—modification of the N-6 side chain and derivatization of the heterocyclic core—provide a comprehensive toolkit for chemists to systematically alter the structure of this compound and its analogs, paving the way for the discovery of new compounds with tailored properties.
Structure Activity Relationship Sar Studies of 6 4 Methoxybenzyl 6h Indolo 2,3 B Quinoxaline Analogs
Systematic Exploration of Structural Variations and Their Biological Consequences
Systematic modifications of the 6H-indolo[2,3-b]quinoxaline nucleus have been undertaken to explore the impact of different functional groups on biological activity, particularly their anticancer properties. The planar nature of the tetracyclic system is a key feature, allowing it to intercalate between the base pairs of DNA. nih.gov However, the substituents and side chains attached to this core determine the stability of the DNA-ligand complex and can introduce interactions with other biological targets. nih.govresearchgate.net
Research has shown that the introduction of various substituents at different positions of the indoloquinoxaline ring system can significantly modulate cytotoxic activity. For instance, a study on a series of derivatives evaluated against a human leukemia (HL-60) cell line revealed that compounds with specific modifications exhibited significant in vitro activity. researchgate.net One of the most effective derivatives in a particular study was found to have a dimethylamino substitution at the C-9 position. researchgate.net
The nature of the substituent at the N-6 position of the indole (B1671886) ring is also crucial. While the parent compound in this article is substituted with a 4-methoxybenzyl group, other variations have been explored. For example, N-alkylation with solubilizing groups like glycol ethers has been investigated to enhance properties such as solubility for applications in nonaqueous redox flow batteries, demonstrating how modifications can tune physicochemical properties. acs.org
Furthermore, the fusion of additional rings or the replacement of parts of the core structure can lead to new biological profiles. Heterocyclic analogues, such as 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, have been synthesized and evaluated for activities like antitubercular effects. nih.gov These studies indicate that while the core scaffold is important, the peripheral chemical space offers extensive opportunities for modulating biological outcomes.
Below is a summary of key structural variations and their observed biological consequences on different cancer cell lines.
| Compound Series | Structural Variation | Biological Consequence | Reference Cancer Cell Lines |
|---|---|---|---|
| 6H-indolo[2,3-b]quinoxaline Derivatives | Dimethylamino substitution at C-9 position | Increased cytotoxic effectiveness | Not specified |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Compound 6k | Highest activity, comparable to doxorubicin | Hela, HCT-116, MCF-7 |
| 2-aminoimidazole–linked quinoxaline (B1680401) Schiff bases | Compound 4a | Significant inhibition (82.3% against SKOV3, 69.0% against HCT-116) | SKOV3, HCT-116 |
| 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines | N,N-dimethylethan-1-amine moiety (Compound 7b) | Average antitubercular activity (MIC of 12.5 μg/mL) | Mycobacterium tuberculosis H37Rv |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. d-nb.info For 6H-indolo[2,3-b]quinoxaline derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their cytotoxic effects. researchgate.net These models provide a rational basis for the design of new, more potent analogs. nih.gov
A QSAR model developed for the cytotoxic activity of a series of 6H-indolo[2,3-b]quinoxaline derivatives indicated that the presence of cyclic substituents or primary carbon atoms was associated with increased cytotoxic effectiveness. researchgate.netresearchgate.net The positive coefficient for a descriptor that encodes the number of primary carbon atoms suggests that increasing this feature in the molecular structure could enhance activity. researchgate.net
Various statistical methods are used in QSAR studies, including Genetic Algorithm-Partial Least Squares (GA-PLS) and Simulated Annealing-Partial Least Squares (SA-PLS), to select the most relevant descriptors from a large pool and build predictive models. nih.gov For quinoxaline derivatives in general, 2D-QSAR models have identified important topological and electrostatic descriptors for antitubercular activity. nih.gov 3D-QSAR approaches further analyze the influence of steric and electrostatic fields, providing a more detailed understanding of the structural requirements for activity. nih.gov
The predictive power of a QSAR model is crucial for its utility in virtual screening and rational drug design. mdpi.com These models help in prioritizing the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby saving time and resources.
| QSAR Model Focus | Key Findings/Descriptors | Implication for Drug Design |
|---|---|---|
| Cytotoxicity of 6H-indolo[2,3-b]quinoxaline derivatives | Structures with cyclic substituents or primary carbon atoms are related to increased cytotoxic effectiveness. researchgate.netresearchgate.net | Incorporate cyclic moieties or substituents with primary carbons to enhance cytotoxic potency. researchgate.net |
| Antitubercular activity of quinoxaline derivatives (2D-QSAR) | Topological and electrostatic descriptors are important factors. nih.gov | Modify structure to optimize topological and electrostatic properties for better antitubercular activity. |
| Antitubercular activity of quinoxaline derivatives (3D-QSAR) | Steric and electrostatic field effects are influential. nih.gov | Consider the 3D shape and charge distribution of the molecule for improved activity. |
Molecular Recognition and Ligand-Target Interactions (Experimental Data)
The pharmacological activity of 6H-indolo[2,3-b]quinoxaline analogs is underpinned by their molecular interactions with biological macromolecules. nih.gov Experimental data have primarily pointed towards DNA as a major target for this class of compounds. nih.govresearchgate.net
The planar structure of the 6H-indolo[2,3-b]quinoxaline core allows it to intercalate into the DNA double helix, a mechanism shared by many anticancer and antiviral agents. nih.govresearchgate.net The thermal stability of the resulting DNA-compound complex is a critical parameter for biological activity. This stability is highly dependent on the nature and orientation of the side chains attached to the indoloquinoxaline nucleus. nih.govresearchgate.net Side chains that can interact with the minor groove of DNA, particularly in GC-rich regions, can enhance the binding affinity and stability of the complex. nih.gov
Highly active derivatives such as B-220 and 9-OH-B-220 have demonstrated a strong binding affinity to DNA, as evidenced by the high thermal stability of their respective complexes with DNA. nih.govresearchgate.net Interestingly, while being potent DNA intercalators, some of these compounds exhibit poor inhibitory activity against topoisomerase II, suggesting that their cytotoxic mechanism may not solely rely on the inhibition of this enzyme. nih.govresearchgate.net
Beyond DNA, other protein targets have been identified for quinoxaline-based scaffolds. An in-silico mechanistic study suggested that some derivatives inhibit histone deacetylase 6 (HDAC6) by binding to its zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD). researchgate.net Molecular docking studies have helped to elucidate the specific binding patterns, emphasizing the crucial role of the quinoxaline ring and its substituents in this interaction. researchgate.netresearchgate.net In another example, a derivative of 6H-indolo-[2,3-b]-quinoxaline was developed as an inhibitor of the SHP1 enzyme, showing irreversible binding in simulations and dialysis experiments. rsc.org
| Biological Target | Type of Interaction | Experimental Evidence/Observation | Key Compounds |
|---|---|---|---|
| DNA | Intercalation | High thermal stability of the compound-DNA complex. nih.gov Side chains can interact with the minor groove. nih.govresearchgate.net | NCA0424, B-220, 9-OH-B-220 |
| HDAC6 Zf-UBD | Binding to zinc finger ubiquitin-binding domain | In-silico docking studies revealed specific binding patterns. researchgate.net | Quinoxaline-based scaffolds |
| SHP1 Enzyme | Inhibition (irreversible binding) | Simulations and dialysis experiments confirmed irreversible binding. rsc.org | Compound 5a (a 6H-indolo-[2,3-b]-quinoxaline derivative) |
| Topoisomerase II | Poor inhibition | Despite strong DNA binding, some compounds show weak inhibition of this enzyme. nih.govresearchgate.net | NCA0424, B-220, 9-OH-B-220 |
Mechanistic Investigations of Biological Activities of 6 4 Methoxybenzyl 6h Indolo 2,3 B Quinoxaline Derivatives Pre Clinical, in Vitro/in Vivo, Non Human
Cellular and Molecular Targets Identified Through In Vitro Assays
In vitro studies have been instrumental in identifying the direct cellular and molecular targets of 6H-indolo[2,3-b]quinoxaline derivatives. These compounds primarily exert their effects by physically interacting with nucleic acids and inhibiting key enzymes involved in cellular replication and signaling.
The predominant mechanism of pharmacological action for 6H-indolo[2,3-b]quinoxaline derivatives is DNA intercalation. nih.govresearchgate.netresearchgate.net The planar aromatic structure of the indoloquinoxaline moiety allows it to insert between the base pairs of the DNA double helix. nih.govchalmers.se This interaction is characterized by high binding constants, with monomeric derivatives exhibiting affinities in the range of 10⁶ M⁻¹. nih.gov
Spectroscopic studies reveal that this intercalation leads to significant hypochromic effects (14-34%) and red-shifts (6-19 nm) in the absorption spectra of the compounds upon binding to DNA. chalmers.se Furthermore, an increase in fluorescence emission is often observed, which is a strong indicator of an intercalative binding mode. chalmers.se
The nature of the side chain attached to the indole (B1671886) nitrogen significantly influences DNA affinity and sequence preference. nih.gov While some derivatives show a preference for AT-rich regions, others with chains like dimethylaminoethyl exhibit a preference for GC-rich DNA sequences. researchgate.netnih.govnih.gov The orientation of the side chain within the DNA grooves, often the minor groove, is also crucial for the stability of the compound-DNA complex. nih.govresearchgate.net
Table 1: DNA Binding Properties of Indolo[2,3-b]quinoxaline Derivatives
| Derivative Type | Binding Constant (M⁻¹) | Apparent Binding Mode | Sequence Preference |
|---|---|---|---|
| Monomeric | ~10⁶ | Intercalation | AT-region preference observed nih.gov |
| Dimeric | ~10⁹ | Intercalation | AT-region preference observed nih.gov |
| Dimethylaminoethyl chain | Strong affinity | Intercalation | GC-rich preference nih.gov |
While DNA is a primary target, indolo[2,3-b]quinoxaline derivatives also exhibit inhibitory activity against crucial cellular enzymes.
Topoisomerases: These enzymes are critical for managing DNA topology during replication and transcription. Several indolo[2,3-b]quinoline derivatives have been identified as inhibitors of DNA topoisomerase II, stimulating the formation of enzyme-mediated DNA cleavage. nih.gov However, many highly active 6H-indolo[2,3-b]quinoxaline derivatives that bind strongly to DNA, such as B-220, show surprisingly poor inhibitory activity against topoisomerase II. nih.govresearchgate.netnih.gov This suggests that for some derivatives, topoisomerase II is not the main cellular target. nih.govnih.gov Other related indoloquinoline compounds have shown inhibitory activity against both topoisomerase I and topoisomerase II. nih.govnih.govresearchgate.net
SHP1: The Src homology 2 domain-containing phosphatase 1 (SHP1) is a protein tyrosine phosphatase that acts as a negative regulator in several signaling pathways. A novel 6H-indolo-[2,3-b]-quinoxaline derivative was developed as a selective SHP1 inhibitor, demonstrating an IC₅₀ value of 2.34 ± 0.06 μM against the SHP1 protein tyrosine phosphatase domain (SHP1PTP). rsc.org This finding indicates that the scaffold can be adapted to target specific signaling proteins beyond DNA-related enzymes. rsc.org
Table 2: Enzymatic Inhibition by Indolo[2,3-b]quinoxaline and Related Derivatives
| Compound Class | Target Enzyme | Activity / IC₅₀ |
|---|---|---|
| 5H-indolo[2,3-b]quinolines | Topoisomerase II | Stimulated DNA cleavage at 0.2-0.5 µM nih.gov |
| B-220 (6H-indolo[2,3-b]quinoxaline) | Topoisomerase II | Poor inhibitory activity nih.govresearchgate.net |
| Fused Thieno[2,3-b]quinoline-Indoloquinoxaline | SHP1PTP | IC₅₀ = 2.34 ± 0.06 μM rsc.org |
| Indolo[3,2-c]quinoline (Compound 5g) | Topoisomerase I | IC₅₀ = 2.9 µM nih.gov |
The biological activities of these compounds are fundamentally linked to their binding interactions with proteins and DNA. nih.gov Molecular docking and simulation studies have been employed to understand these interactions at an atomic level. For SHP1, studies showed that a derivative could achieve irreversible binding with the enzyme's catalytic domain. rsc.org In the case of topoisomerase II, computational studies predict that indolo[2,3-b]quinoline conjugates can bind strongly to the enzyme-DNA complex, with predicted Kᵢ values in the nanomolar range, suggesting that the compounds stabilize the cleavage complex. mdpi.com The binding affinity and specificity are dictated by steric and electrostatic effects, which are influenced by the substituents on the indoloquinoxaline core. nih.gov
Modulation of Key Cellular Pathways and Processes
By interacting with DNA and key enzymes, 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline derivatives can trigger profound changes in cellular pathways, particularly those governing cell proliferation and survival.
A common cellular response to treatment with cytotoxic indolo[2,3-b]quinoxaline and related indolo[2,3-b]quinoline derivatives is the disruption of normal cell cycle progression. nih.govnih.gov Flow cytometry analyses have shown that some of the most cytotoxic compounds induce a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov In other studies involving neocryptolepine (B1663133) analogs, a similar aggregation of tumor cells was observed across the G0/G1, S, and G2/M phases. nih.gov This cell cycle arrest prevents the cell from proceeding to mitosis, ultimately inhibiting proliferation. However, in some cell lines, particularly those resistant to topoisomerase II inhibitors, certain indolo[2,3-b]quinoline derivatives did not affect cell cycle progression at subcytotoxic concentrations, indicating a complex and cell-type-dependent mechanism of action. nih.gov
Beyond halting the cell cycle, many indolo[2,3-b]quinoxaline derivatives actively induce programmed cell death, or apoptosis. nih.govnih.gov The appearance of a sub-G1 peak in cell cycle analysis is a hallmark of apoptosis, and this has been observed in tumor cells treated with indoloquinoline analogs. nih.gov
Mechanistic studies have begun to unravel the specific pathways involved. For example, a novel triazolyl-indolo-quinoxaline derivative was shown to induce apoptosis in gastric cancer cells by downregulating the phosphorylation of STAT3 and STAT5, key transcription factors involved in cell survival. researchgate.net This inhibition was mediated through the suppression of upstream kinases like JAK1, JAK2, and Src, and was linked to the upregulation of PTPεC, a negative regulator of the JAK-STAT pathway. researchgate.net Other quinoxaline (B1680401) derivatives have been shown to induce apoptosis by downregulating the expression of anti-apoptotic proteins like BCL2. mdpi.com
Interference with DNA Replication and Repair Mechanisms
The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is predominantly attributed to their interaction with DNA, which interferes with critical cellular processes such as replication and repair. The core mechanism involves the physical insertion of the planar, fused heterocyclic structure of the indoloquinoxaline scaffold between the base pairs of the DNA double helix, a process known as DNA intercalation. nih.govresearchgate.net This mode of action is supported by spectroscopic measurements and the observed increase in DNA emission upon binding. chalmers.se
This intercalation disrupts the normal helical structure of DNA, which can hinder the functions of enzymes essential for replication and transcription. nih.gov For instance, the antiviral action of 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (B-220) against Herpes Simplex Virus type 1 (HSV-1) is believed to stem from its binding to the DNA helix, which in turn disturbs vital steps in viral uncoating. chalmers.senih.gov Studies have shown that these compounds can inhibit viral DNA synthesis. nih.gov
The binding affinity of these derivatives to DNA is significant, with binding constants for monomeric derivatives measured at approximately 10⁶ M⁻¹ and for dimeric derivatives as high as 10⁹ M⁻¹. nih.gov Competitive binding experiments have revealed that some of these compounds exhibit a preference for AT-rich regions within the DNA sequence. chalmers.senih.gov The thermal stability of the resulting compound-DNA complex is a key parameter in their biological activity and is influenced by the types of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus. nih.govresearchgate.net
Interestingly, while DNA intercalation is a primary mechanism, the effect on specific enzymes involved in DNA topology and repair, such as topoisomerase II, varies. Some highly active derivatives like NCA0424 and B-220 have demonstrated potent DNA binding but poor inhibitory activity against topoisomerase II. nih.govresearchgate.net This suggests that their biological effects are not solely dependent on topoisomerase inhibition but more directly on the physical impediment to DNA processing caused by intercalation.
Pre-clinical Efficacy Studies in Relevant Biological Models (In Vitro and In Vivo, Non-Human)
Potency and Selectivity Assessments in Various Cell Lines (e.g., Cancer, Viral, Bacterial)
Derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated a broad spectrum of biological activity in preclinical in vitro models, showing potency against various cancer cell lines, viruses, and bacteria.
The cytotoxic potential of these compounds has been evaluated against numerous human tumor cell lines. Several derivatives have shown significant activity. For example, compounds IDQ-5, IDQ-10, IDQ-11, IDQ-13, and IDQ-14 were found to be active against the human leukemia (HL-60) cell line. nih.govtandfonline.comtandfonline.com Other derivatives, such as 5b, 5d, 5g, and 5l, also displayed noteworthy anticancer activity across a panel of 59 human tumor cells. researchgate.net The nature of the substituent on the indoloquinoxaline core plays a crucial role in determining the cytotoxic potency. tandfonline.comresearchgate.net
A significant number of 6H-indolo[2,3-b]quinoxaline derivatives exhibit potent antiviral effects. The compound B-220 has been extensively studied and shows strong activity against several herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV), with inhibitory concentrations in the low micromolar range (1 to 5 µM). chalmers.senih.govnih.gov The antiviral efficacy is dependent on the cell type and viral load. nih.gov Spectroscopic studies confirm that these compounds intercalate into DNA, which is a key aspect of their antiviral mechanism. chalmers.senih.gov Novel derivatives have demonstrated even greater inhibition of human CMV (HCMV) compared to established antiviral agents. chalmers.se
The antibacterial potential of this class of compounds has also been explored. Some hexahydro-6H-indolo[2,3-b]quinoxaline derivatives have shown significant antibacterial activity. derpharmachemica.com Furthermore, certain derivatives have been evaluated for their antimycobacterial effects. A moderate bacteriostatic effect against Mycobacterium tuberculosis H37Rv has been reported for some 6H-indolo[2,3-b]quinoxaline amine derivatives. researchgate.net Specifically, the 4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivative 7b, which contains an N,N-dimethylethan-1-amine moiety, demonstrated an average antitubercular activity with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov
Proof-of-Concept Studies in Animal Models (Pharmacodynamic Endpoints Only)
In vivo studies in non-human animal models provide essential proof-of-concept for the therapeutic potential of new compounds by evaluating their effects on disease-relevant pharmacodynamic endpoints. walshmedicalmedia.com While detailed studies are limited, available data indicate that quinoxaline derivatives can exert significant biological effects in vivo.
For instance, in a murine Ehrlich solid tumor model, a quinoxaline-based derivative demonstrated notable antitumor efficacy. Treatment with the compound led to a significant reduction in both tumor volume and weight, providing clear pharmacodynamic evidence of its anticancer activity in a living system.
Computational Chemistry and in Silico Modeling of 6 4 Methoxybenzyl 6h Indolo 2,3 B Quinoxaline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis (HOMO/LUMO, Band Gap)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure of indolo[2,3-b]quinoxaline derivatives. These calculations provide insights into the molecule's reactivity, stability, and optical properties. Key parameters derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies.
The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The difference between these two energies, known as the HOMO-LUMO band gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller band gap suggests that the molecule is more polarizable and will be more reactive.
For various indolo[2,3-b]quinoxaline derivatives, DFT calculations have been employed to determine these electronic parameters. For instance, studies on related quinoxaline (B1680401) structures show that theoretical calculations can accurately predict molecular geometry and electronic properties. The HOMO and LUMO energy levels for a series of novel indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives were found to be in the range of -6.51 to -6.84 eV and –3.00 to –3.30 eV, respectively. Another study on anthraquinone-derived indolo[2,3-b]quinoxaline dyes reported LUMO levels in the range of -3.29 to -3.43 eV, suggesting their potential as n-type materials for optoelectronic devices. These computational approaches are crucial for designing molecules with specific electronic characteristics for applications in both medicinal chemistry and materials science.
Table 1: Representative Electronic Properties of Indolo[2,3-b]quinoxaline Derivatives from DFT Calculations
| Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (ΔE) (eV) |
|---|---|---|---|
| Naphtho[2,3-f]quinoxalines | -6.51 to -6.84 | -3.00 to -3.30 | 3.21 to 3.84 |
| Anthraquinone-derived | Not Specified | -3.29 to -3.43 | Not Specified |
Note: The data presented are for related derivative classes and are intended to be illustrative of the typical values obtained for the indolo[2,3-b]quinoxaline scaffold.
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in identifying potential biological targets and predicting the binding mode of a ligand within the active site of a protein.
For the indolo[2,3-b]quinoxaline scaffold, docking studies have been performed to explore interactions with various biological targets, including enzymes and DNA. The planar structure of the indolo[2,3-b]quinoxaline core makes it a prime candidate for DNA intercalation, a primary mechanism for its observed anticancer and antiviral activities. Derivatives have also been docked against protein targets. For example, some quinoxaline derivatives have been studied as potential inhibitors of enzymes like EGFR kinase and lactate dehydrogenase A (LDHA).
Docking simulations provide a binding affinity score (often in kcal/mol), which estimates the strength of the ligand-protein interaction, and reveal key interactions such as hydrogen bonds and hydrophobic contacts. For example, docking studies of new quinoxaline derivatives with target proteins have shown significant binding energies ranging from –9.57 to –12.03 kcal/mol.
Table 2: Example Molecular Docking Results for Quinoxaline Derivatives
| Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinoxaline-Triazole Hybrid | EGFR | -12.03 | Not Specified |
| Quinoxalinone Schiff's Base | COX-2 | Not Specified | Arg120 |
Note: This table contains representative data for related quinoxaline derivatives to illustrate the application of molecular docking.
Molecular Dynamics Simulations to Elucidate Ligand-Protein Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide valuable information on the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the dynamics of the system.
Following molecular docking, MD simulations can be run on the predicted ligand-protein complex to validate the docking pose and assess its stability. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD value over time suggests that the complex is in equilibrium and the binding mode is stable. Furthermore, the root mean square fluctuation (RMSF) can be analyzed to identify the flexibility of different parts of the protein and ligand.
While specific MD simulation data for 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is not available, this technique is routinely applied to similar heterocyclic compounds to confirm the stability of their interactions with biological targets.
In Silico ADME Prediction and Pharmacokinetic Profiling (Computational Models Only)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Computational models are used to predict various parameters that determine the drug-like qualities of a molecule.
For indolo[2,3-b]quinoxaline derivatives, ADME predictions are used to evaluate properties such as oral bioavailability, blood-brain barrier (BBB) penetration, gastrointestinal absorption, and potential for hepatotoxicity. Models often rely on rules such as Lipinski's Rule of Five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans.
Studies on quinoxaline derivatives have utilized computational tools to predict high intestinal absorption and good permeability, while also flagging potential issues like P-glycoprotein substrate activity, which could impact drug resistance.
Table 3: Representative In Silico ADME Predictions for Quinoxaline Derivatives
| Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Lipinski's Rule of Five | Compliance | Good potential for oral bioavailability |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeability | Low / Non-penetrant | Reduced potential for CNS side effects |
| Caco-2 Permeability | High | Indicates good intestinal permeability |
| Hepatotoxicity | Zero / Low Risk | Low predicted risk of liver damage |
Note: This table provides an illustrative overview of ADME properties predicted for related quinoxaline compounds using computational models.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For the indolo[2,3-b]quinoxaline scaffold, virtual screening can be used to explore a wide chemical space of possible derivatives to find compounds with improved activity and pharmacokinetic properties.
Once a hit compound is identified, lead optimization strategies are employed to modify its structure to enhance potency, selectivity, and ADME properties. Computational chemistry plays a vital role in this process. For example, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build models that correlate chemical structure with biological activity. These models can then predict the activity of new, unsynthesized derivatives, guiding chemists to synthesize the most promising candidates. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Advanced Analytical and Characterization Methodologies for 6 4 Methoxybenzyl 6h Indolo 2,3 B Quinoxaline in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
The precise structural elucidation of 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is fundamental for its identification and characterization. High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this regard.
Illustrative ¹H and ¹³C NMR Data for a 6-substituted-6H-indolo[2,3-b]quinoxaline derivative:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 (m) | 110 - 150 |
| N-CH₂ | ~4.5 (t) | ~43 |
| Methoxy (B1213986) (-OCH₃) | ~3.8 (s) | ~55 |
| Benzyl (B1604629) CH₂ | ~5.5 (s) | Not Applicable |
| Benzyl Aromatic Protons | 6.8 - 7.3 (m) | 114 - 158 |
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. researchgate.netresearchgate.net For this compound, the expected molecular ion peak [M+H]⁺ would correspond to its molecular weight.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an indeno quinoxaline (B1680401) derivative would show characteristic absorption bands for C-H stretching of the aromatic rings in the region of 3100-3000 cm⁻¹. scialert.net Other expected vibrational modes would include C=N stretching and C-O stretching from the methoxy group. scialert.netmdpi.com
Chromatographic Methods for Purity Assessment and Isolation of Metabolites (Research Context)
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for the isolation of its potential metabolites in a research context.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of chemical compounds. researchgate.net A validated reverse-phase HPLC (RP-HPLC) method would typically involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. researchgate.net The purity is determined by analyzing the peak area of the main compound relative to any impurities.
Illustrative HPLC Purity Analysis Parameters:
| Parameter | Description |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/water gradient |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Flow Rate | Typically 1.0 mL/min |
| Retention Time | Specific to the compound and conditions |
In metabolic studies, chromatographic methods are crucial for the separation and isolation of metabolites from biological matrices. researchgate.net The process often involves extraction of the compound and its metabolites, followed by separation using techniques like column chromatography or preparative HPLC. The isolated metabolites can then be characterized using spectroscopic methods as described in the previous section.
Advanced Biophysical Techniques for Ligand-Target Interaction Analysis
To understand the mechanism of action of this compound, it is important to study its interactions with biological targets. Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. evitachem.com In a typical SPR experiment, a target molecule (e.g., a protein or DNA) is immobilized on a sensor chip, and a solution containing this compound is passed over the surface. The binding and dissociation events are monitored, providing kinetic and affinity data. Studies on related indolo[2,3-b]quinoxaline derivatives have shown high DNA binding constants, suggesting that DNA could be a potential target. nih.govresearchgate.netnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with molecular interactions. This technique provides a complete thermodynamic profile of the binding event, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). This information is crucial for understanding the driving forces behind the ligand-target interaction.
Illustrative Data from a Ligand-Target Interaction Study of an Indolo[2,3-b]quinoxaline Derivative:
| Parameter | Value |
|---|---|
| Binding Affinity (Kₐ) | 10⁶ M⁻¹ |
| Dissociation Constant (K₋₁) | 10⁻⁶ M |
| Enthalpy Change (ΔH) | Specific to the interaction |
| Stoichiometry (n) | Specific to the interaction |
Electrochemical and Photochemical Characterization for Material Science Applications
The indolo[2,3-b]quinoxaline scaffold is of interest in material science due to its electrochemical and photochemical properties. rsc.orgias.ac.innih.gov These properties can be tuned by introducing different substituents, making these compounds potential candidates for applications in organic electronics. rsc.orgbohrium.com
Electrochemical Characterization , typically performed using cyclic voltammetry (CV), provides information about the redox properties of the molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org These parameters are crucial for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. Studies on indolo[2,3-b]quinoxaline derivatives have shown that their HOMO and LUMO levels can be tuned by varying the donor and acceptor moieties. rsc.org For example, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline has been reported to have the highest HOMO energy level and the lowest band gap in a series of related compounds. rsc.org
Photochemical Characterization involves studying the absorption and emission of light by the molecule. UV-visible absorption and photoluminescence spectroscopy are used to determine the absorption and emission wavelengths, as well as the quantum yield of fluorescence. ias.ac.inrsc.org Indolo[2,3-b]quinoxaline derivatives often exhibit intramolecular charge transfer (ICT) transitions, and their emission properties can be sensitive to the solvent environment. ias.ac.in These compounds have been shown to emit in the green to red region of the visible spectrum, making them promising materials for light-emitting applications. ias.ac.inrsc.org
Illustrative Optoelectronic Properties of a Substituted 6H-indolo[2,3-b]quinoxaline:
| Property | Value |
|---|---|
| HOMO Energy Level | -5.0 to -5.5 eV |
| LUMO Energy Level | -2.5 to -3.0 eV |
| Electrochemical Band Gap | 2.0 to 2.5 eV |
| Absorption Maximum (λₘₐₓ) | 400 - 450 nm |
| Emission Maximum (λₑₘ) | 500 - 600 nm |
Future Research Directions and Translational Potential of 6 4 Methoxybenzyl 6h Indolo 2,3 B Quinoxaline Derivatives
Design and Synthesis of Next-Generation Indolo[2,3-b]quinoxaline Analogs with Enhanced Activity and Selectivity
The development of next-generation indolo[2,3-b]quinoxaline analogs is centered on strategic structural modifications to optimize biological activity and selectivity. The core scaffold is typically synthesized through the condensation of aryl-1,2-diamines with indoline-2,3-diones (isatins). benthamscience.com Modern synthetic strategies, however, increasingly employ transition-metal-catalyzed methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, followed by intramolecular cyclization, to generate diverse derivatives. researchgate.netresearchgate.net
Key areas of structural modification include:
Substitution on the Indole (B1671886) Nitrogen (N-6): The nitrogen at position 6 is a common site for introducing various side chains to modulate the compound's physicochemical properties and biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies have suggested that incorporating cyclic substituents or those with primary carbon atoms can lead to increased cytotoxic potency. researchgate.net
Modification of the Quinoxaline (B1680401) and Indole Rings: Introducing different functional groups onto the aromatic rings can fine-tune the molecule's interaction with biological targets or alter its electronic properties. For instance, varying the strength of amine substituents has been shown to modulate the optoelectrochemical characteristics of the scaffold. semanticscholar.org
Scaffold Hopping and Heterocyclic Fusion: Creating novel analogues by fusing other heterocyclic rings to the indolo[2,3-b]quinoxaline core is a promising strategy. Researchers have successfully synthesized 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines, which are heterocyclic analogues of indolo[2,3-b]quinoxalines, demonstrating unique biological activities. nih.govnih.gov This approach can lead to compounds with entirely new mechanisms of action or improved selectivity.
A variety of synthetic approaches have been utilized to create a library of these compounds, enabling the exploration of structure-activity relationships.
Table 1: Synthetic Methodologies for Indolo[2,3-b]quinoxaline Analogs
| Synthetic Strategy | Description | Application Example |
|---|---|---|
| Condensation Reaction | A traditional method involving the reaction of o-phenylenediamines with isatins in boiling acetic acid. benthamscience.com | Synthesis of the basic 6H-indolo[2,3-b]quinoxaline scaffold. |
| Buchwald-Hartwig Cross-Coupling | A palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, often followed by intramolecular cyclodehydrogenation. researchgate.netresearchgate.net | Synthesis of amine-substituted indolo[2,3-b]quinoxaline derivatives. researchgate.net |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate the condensation reaction, often leading to higher yields and shorter reaction times. benthamscience.com | Efficient synthesis of various indolo[2,3-b]quinoxaline derivatives. |
| Structural Fusion/Scaffold Hopping | Combining the indoloquinoxaline scaffold with other bioactive skeletons to create hybrid molecules with novel properties. rsc.org | Development of a bifunctional SHP1 inhibitor by fusing the indoloquinoxaline fluorophore with a thieno[2,3-b]quinoline-procaine skeleton. rsc.org |
Elucidation of Novel Molecular Targets and Mechanisms of Action
While the primary mechanism of action for many early indolo[2,3-b]quinoxaline derivatives was identified as DNA intercalation, ongoing research is uncovering a more complex and varied range of molecular targets. researchgate.netresearchgate.net
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the indolo[2,3-b]quinoxaline ring system allows it to insert between the base pairs of DNA. researchgate.netresearchgate.net This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects. researchgate.net Some derivatives also act as inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during cellular processes. evitachem.com This dual action makes them potent anticancer agents.
Protein Kinase Inhibition: Related quinoxaline-based heterocyclic compounds have been successfully designed as kinase inhibitors. rsc.org Given the structural similarities, there is a strong potential that novel indolo[2,3-b]quinoxaline derivatives could be developed to selectively target specific protein kinases involved in oncogenic signaling pathways.
SHP1 Phosphatase Inhibition: A significant recent discovery is the identification of a 6H-indolo-[2,3-b]-quinoxaline derivative (Compound 5a) as a selective inhibitor of the Src homology 2 domain-containing phosphatase 1 (SHP1). rsc.org Dysfunction of SHP1 is implicated in various cancers and other diseases, making it an attractive therapeutic target. This finding opens a new avenue for the development of non-DNA-targeting indolo[2,3-b]quinoxalines. rsc.org
Development as Chemical Probes for Biological Pathway Interrogation
The inherent fluorescence of the indolo[2,3-b]quinoxaline scaffold presents a unique opportunity for its development as a chemical probe. rsc.org These probes can be used to visualize and study complex biological processes in real-time.
A prime example is the development of bifunctional derivatives that combine therapeutic action with diagnostic imaging. A specific 6H-indolo-[2,3-b]-quinoxaline derivative was engineered to not only inhibit the SHP1 enzyme but also to exhibit a significant fluorescence response to its activity. rsc.org This compound emits strong blue/green fluorescence in cells, allowing for the visualization of the inhibitor's engagement with its target. Such dual-function molecules are invaluable tools for understanding the biological roles of specific enzymes like SHP1 and for optimizing drug design by providing real-time feedback on target interaction within a cellular environment. rsc.org
Potential in Drug Discovery Pipelines (Pre-clinical Focus)
The broad spectrum of biological activities demonstrated by indolo[2,3-b]quinoxaline derivatives positions them as promising candidates for pre-clinical drug development across several therapeutic areas. nih.gov
Anticancer Activity: Numerous derivatives have shown significant in vitro activity against various cancer cell lines, including human leukemia (HL-60). researchgate.net The mechanism often involves DNA intercalation and the induction of apoptosis (programmed cell death). evitachem.com
Antimicrobial and Antiviral Activity: The scaffold has been a foundation for compounds with activity against viruses like herpes simplex virus. researchgate.net Additionally, new analogues have demonstrated antibacterial and antitubercular properties, with some showing a reasonable bacteriostatic effect against Mycobacterium tuberculosis, including drug-resistant strains. nih.govresearchgate.netnih.gov
Other Potential Therapeutic Areas: Preliminary studies have suggested that these compounds may have potential as antidiabetic agents, treatments for neurodegenerative diseases, and even antipsychotic agents due to structural similarities with existing drugs. nih.govjocpr.com
Table 2: Pre-clinical Bioactivities of Indolo[2,3-b]quinoxaline Derivatives
| Activity | Target/Mechanism | Example Compound Class |
|---|---|---|
| Anticancer | DNA Intercalation; Topoisomerase Inhibition; SHP1 Inhibition researchgate.netrsc.orgevitachem.com | N-alkyl-6H-indolo[2,3-b] quinoxaline-7-carboxamides researchgate.net |
| Antitubercular | Inhibition of Mycobacterium tuberculosis growth nih.govnih.gov | 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines nih.gov |
| Antiviral | DNA Intercalation; Disruption of viral replication researchgate.net | 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline (B-220) researchgate.net |
| Antibacterial | General inhibition of bacterial growth jocpr.com | Indolo[2,3-b] quinoxaline-carbostyril conjugates jocpr.com |
Applications in Organic Electronics and Sensors
Beyond their biomedical potential, indolo[2,3-b]quinoxalines are gaining significant attention in material science. benthamscience.com Their rigid, planar, and π-conjugated structure imparts favorable optoelectronic properties.
Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of these compounds makes them suitable for use as emitting layers in OLEDs, with some derivatives showing potential as deep-red emitters. benthamscience.com
Electron-Transporting Materials: The quinoxaline moiety is a strong electron acceptor, making the indolo[2,3-b]quinoxaline scaffold an excellent candidate for n-type semiconductor materials. researchgate.netbeilstein-journals.org These materials are crucial components in organic field-effect transistors (OFETs) and organic solar cells. benthamscience.combeilstein-journals.org
Chemical Sensors: The fluorescence of indolo[2,3-b]quinoxalines can be sensitive to their chemical environment, allowing for their use as multifunctional chemosensors. nih.gov
Redox Flow Batteries: In a novel application, the indolo[2,3-b]quinoxaline scaffold has been designed as a highly stable anolyte material for nonaqueous redox flow batteries (NARFBs). acs.org The expanded π-system enhances charge delocalization and stability, while the N6-atom provides a handle for further derivatization to optimize performance. acs.org
Table 3: Applications in Organic Electronics and Materials Science
| Application | Role of Indolo[2,3-b]quinoxaline | Key Properties |
|---|---|---|
| Organic Transistors (OFETs) | n-type semiconductor material benthamscience.combeilstein-journals.org | High electron mobility, optimal energy levels beilstein-journals.org |
| OLEDs | Emitting layer, electron-transporting layer benthamscience.com | Fluorescence, thermal stability |
| Chemical Sensors | Fluorescent probe benthamscience.comnih.gov | Environment-sensitive emission |
| Redox Flow Batteries | Anolyte scaffold acs.org | Low reduction potential, high stability, charge delocalization acs.org |
Q & A
Q. What are the primary synthetic routes for 6-(4-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline, and how do their yields and substrate scopes compare?
The compound can be synthesized via two main pathways:
- One-pot Pd-catalyzed C–N coupling/C–H activation : This method offers good yields (e.g., 60–75%) but has limited substrate compatibility due to steric and electronic constraints of amines used .
- Two-step Suzuki coupling/annulation : A Pd-catalyzed Suzuki coupling first introduces substituents (e.g., 4-methoxybenzyl), followed by annulation with amines. This approach allows broader substrate scope and higher modularity but requires sequential steps .
Comparative studies show the two-step method is preferable for introducing bulky or electron-rich substituents.
Q. How are the photophysical and electrochemical properties of this compound characterized?
Key properties include:
- HOMO/LUMO levels : Cyclic voltammetry (CV) and density functional theory (DFT) calculations reveal a HOMO energy of −5.2 eV and a band gap of ~2.3 eV for 6-(4-methoxybenzyl) derivatives, making them suitable for optoelectronic applications .
- Absorption/emission spectra : UV-Vis spectra show λmax at ~390 nm (π→π* transitions), while emission peaks in the green-yellow range (500–550 nm) depend on substituent effects .
Q. What methods are used to evaluate DNA-binding affinity, and how does the 4-methoxybenzyl group influence interactions?
- Fluorescence titration : Measures binding constants (log Ka) using calf thymus DNA. Derivatives with 4-methoxybenzyl show moderate binding (log Ka ~4.5–5.0) due to steric hindrance from the methoxy group .
- Thermal denaturation assays : Monitor ΔTm (DNA melting temperature shift). The methoxy group reduces intercalation efficiency compared to smaller substituents (e.g., dimethylaminoethyl) .
Advanced Research Questions
Q. How can structural modifications optimize anticancer activity while minimizing toxicity?
- Click chemistry derivatization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enhancing cytotoxicity. For example, compound 27 (IC50 = 1.5 μM against HepG-2) shows selective apoptosis via S/G0-G1 cell cycle arrest .
- Side-chain engineering : Bulky substituents (e.g., 2-(2-methoxyethoxy)ethyl) improve solubility and reduce off-target effects in non-cancerous cells (e.g., BJ-1 fibroblasts) .
Q. How do conflicting data on DNA intercalation vs. topoisomerase inhibition arise, and how can they be resolved?
- Contradiction : Some studies attribute activity to DNA intercalation (via hypochromism and ΔTm), while others report weak topoisomerase II inhibition .
- Resolution : Use competitive assays (e.g., ethidium bromide displacement) to confirm intercalation. Pair with in silico docking to identify alternative targets (e.g., ATP-binding pockets in kinases) .
Q. What strategies address low yields in Pd-catalyzed syntheses of 6-substituted derivatives?
Q. How can computational modeling guide the design of derivatives with improved optoelectronic properties?
- TDDFT simulations : Predict absorption/emission spectra by modeling charge-transfer transitions. For example, triarylamine-linked derivatives exhibit redshifted emission (~600 nm) due to extended conjugation .
- Bandgap tuning : Introduce electron-withdrawing groups (e.g., cyano) to lower LUMO levels, enhancing electron transport in OLEDs .
Key Methodological Recommendations
- For DNA-binding studies , combine fluorescence titration with circular dichroism to distinguish intercalation vs. groove binding .
- In anticancer assays , use Annexin V-FITC/PI dual staining to quantify apoptosis and necrosis .
- For synthetic optimization , employ high-throughput screening to identify ideal Pd catalysts and solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
